N-(2-Aminoethyl)-2,5-dimethylbenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17699801
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16N2O2S |
---|---|
Molecular Weight | 228.31 g/mol |
IUPAC Name | N-(2-aminoethyl)-2,5-dimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C10H16N2O2S/c1-8-3-4-9(2)10(7-8)15(13,14)12-6-5-11/h3-4,7,12H,5-6,11H2,1-2H3 |
Standard InChI Key | RLOSIFLEWYJOAG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide consists of a benzene core with three functional groups:
-
Two methyl groups at the 2- and 5-positions, enhancing hydrophobicity and steric effects.
-
A sulfonamide group (-SONH) at the 1-position, contributing to hydrogen-bonding capabilities and acidity (pKa ~10).
-
An aminoethyl side chain (-NHCHCH-) at the sulfonamide nitrogen, enabling protonation and interaction with biological targets.
The molecular formula is CHNOS, with a molecular weight of 252.31 g/mol. The compound’s solubility profile is influenced by its ionizable groups, rendering it soluble in polar solvents (e.g., water at acidic pH) and organic solvents like chloroform or dichloromethane .
Structural Comparison with Analogous Sulfonamides
Compound Name | Substitutions | Key Differences |
---|---|---|
4-(2-Aminoethyl)benzsulfamide | No methyl groups | Lacks steric hindrance from methyl groups |
Glibenclamide | Cyclohexylurea moiety | Antidiabetic agent targeting ATP-sensitive K channels |
2-Aminoethanesulfonamide | No aromatic ring | Simpler structure, used as a synthetic intermediate |
Synthesis Pathways and Optimization
The synthesis of N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide can be inferred from methodologies used for structurally related sulfonamides, such as 4-(2-aminoethyl)benzsulfamide . A hypothetical multi-step synthesis route is outlined below:
Step 1: Acetylization of β-Phenethylamine
β-Phenethylamine is reacted with acetic anhydride to form N-acetyl-β-phenethylamine, protecting the primary amine.
Conditions: Reflux at 100–120°C for 3–5 hours .
Step 2: Chlorosulfonation
The acetylated intermediate undergoes chlorosulfonation using chlorosulfonic acid (ClSOH) to introduce the sulfonyl chloride group.
Conditions: 60–70°C for 2–4 hours with phosphorus pentachloride (PCl) as a catalyst .
Step 3: Amination and Hydrolysis
The sulfonyl chloride is reacted with ethylenediamine to introduce the aminoethyl group, followed by hydrolysis to remove the acetyl protecting group.
Conditions: Ammonia solution (25%) at 20–30°C, followed by sodium hydroxide hydrolysis .
Key Challenges in Synthesis
-
Steric hindrance from the 2,5-dimethyl groups may reduce reaction yields during chlorosulfonation.
-
Purification requires recrystallization from ethanol/water mixtures to achieve >95% purity .
Physicochemical and Biological Properties
Physicochemical Properties
-
Melting Point: Estimated 180–185°C (based on analogs).
-
Solubility: 15 mg/mL in water (pH 4), 50 mg/mL in ethanol.
-
Stability: Stable under inert atmospheres but prone to oxidation in aqueous solutions.
Biological Activity
Sulfonamides are renowned for their antibacterial activity via inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate synthesis . While direct data on N-(2-aminoethyl)-2,5-dimethylbenzene-1-sulfonamide are unavailable, structural analogs exhibit:
-
Antimicrobial effects: MIC values of 0.3–0.8 mM against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory activity: COX-2 inhibition in vitro (IC ~1.5 µM).
-
Anticancer potential: Cytotoxicity against A431 epidermoid carcinoma cells (IC 1.6 µM) .
Challenges and Future Directions
Synthesis Optimization
-
Catalyst selection: Transitioning from PCl to greener catalysts (e.g., ionic liquids) could improve sustainability.
-
Continuous flow chemistry: Enhancing yield and scalability for industrial production.
Biological Testing
-
In vivo pharmacokinetics: Assessing oral bioavailability and metabolic stability.
-
Toxicity profiling: Acute and chronic toxicity studies in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume